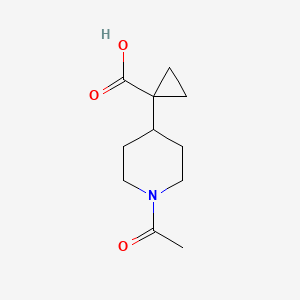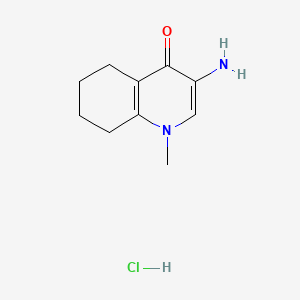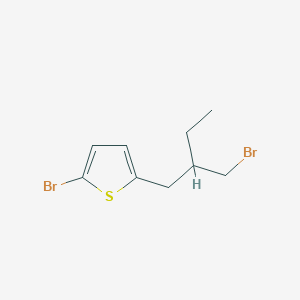![molecular formula C13H26N2O2 B13487044 tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)
tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is linked to a cyclohexyl group through an aminoethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is carried out in the presence of a base such as sodium azide, which facilitates the formation of the carbamate . The reaction conditions are generally mild, and the product is obtained in high yields.
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate is widely used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the amine .
Biology: The compound is used in the synthesis of peptides and proteins, where it protects amino groups during the coupling reactions .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be cleaved under acidic conditions, releasing the free amine . The molecular targets and pathways involved include the stabilization of the amine group and prevention of nucleophilic attacks .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[(2R)-2-aminopropyl]carbamate
- tert-butyl [2-(2-aminoethoxy)ethyl]carbamate
- tert-butyl N-(2-aminoethyl)carbamate
Comparison: tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate is unique due to its cyclohexyl group, which provides additional steric hindrance and stability compared to other similar compounds. This makes it particularly useful in reactions where selective protection of the amine group is crucial .
Propriétés
Formule moléculaire |
C13H26N2O2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Clé InChI |
QDPJHDPETSIJBG-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H](C1CCCCC1)N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C1CCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)













